Aryl sulfides have emerged as valuable electrophiles in cross-coupling reactions, offering an alternative to the more traditionally used aryl halides. The activation of the C–S bond, while challenging, provides a unique handle for synthetic chemists, enabling the construction of complex molecular architectures.[1][2] The reactivity of aryl sulfides in these transformations is intricately linked to the electronic and steric properties of the substituents on the aromatic rings.
This guide focuses on 4-tert-butyldiphenyl sulfide, a molecule featuring a bulky, electron-donating tert-butyl group. We will explore how this substituent is anticipated to influence its performance in comparison to the parent diphenyl sulfide and the electron-rich 4-methyldiphenyl sulfide.
The tert-butyl group is well-known for exerting significant steric and electronic effects on a molecule.[3]
These two opposing effects—electronic activation and steric hindrance—are central to predicting the reactivity of 4-tert-butyldiphenyl sulfide.
The following sections provide a theoretical comparison of 4-tert-butyldiphenyl sulfide's reactivity in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, alongside available data for diphenyl sulfide and 4-methyldiphenyl sulfide.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or pseudohalide. The activation of the C-S bond in aryl sulfides for Suzuki-Miyaura coupling is an area of active research.[4]
While specific yields for the direct Suzuki coupling of diphenyl sulfide are not abundant, studies on related systems suggest that the reaction is feasible, often requiring more forcing conditions or specialized catalyst systems compared to aryl halides.[4]
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] The use of aryl sulfides in Heck reactions is less common but mechanistically plausible.
Similar to the Suzuki coupling, the electron-donating tert-butyl group is expected to decrease the reactivity of 4-tert-butyldiphenyl sulfide in the oxidative addition step. The steric bulk would further disfavor the reaction. 4-Methyldiphenyl sulfide is predicted to be more reactive than diphenyl sulfide due to the activating effect of the methyl group.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or pseudohalide.[6][7] The amination of aryl sulfides has been successfully demonstrated, providing a route to aryl amines.[2]
In the Buchwald-Hartwig amination of aryl sulfides, the key oxidative addition step is again influenced by the electronics of the aryl sulfide. The electron-donating tert-butyl group in 4-tert-butyldiphenyl sulfide would likely slow this step. However, the subsequent steps of the catalytic cycle might be less sensitive to steric bulk, leading to an overall moderate predicted reactivity. 4-Methyldiphenyl sulfide is expected to be highly reactive due to the favorable electronic effect of the methyl group.
Studies have shown that diphenyl sulfide can undergo Buchwald-Hartwig amination with various amines, although it is generally less reactive than the corresponding aryl bromides.[2]
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] The application of aryl sulfides in this reaction is still an emerging area.
The reactivity trend in the Sonogashira coupling is expected to mirror that of the Suzuki and Heck reactions. The electron-rich nature of the C-S bond in 4-tert-butyldiphenyl sulfide , combined with steric hindrance, will likely make the initial oxidative addition step challenging. 4-Methyldiphenyl sulfide is predicted to be more reactive than the parent diphenyl sulfide.
While specific protocols for 4-tert-butyldiphenyl sulfide are unavailable, the following general procedures for the cross-coupling of aryl sulfides can serve as a starting point for experimental design.
In the absence of direct experimental data, this guide provides a predictive framework for understanding the reactivity of 4-tert-butyldiphenyl sulfide in common palladium-catalyzed cross-coupling reactions. The interplay of the electron-donating and sterically hindering nature of the tert-butyl group suggests that this substrate will generally be less reactive than diphenyl sulfide and 4-methyldiphenyl sulfide. The steric bulk of the tert-butyl group is anticipated to be the dominant factor in reducing its reactivity, particularly in the crucial oxidative addition step.
For researchers and professionals in drug development, this predictive analysis can guide the design of synthetic routes and the selection of appropriate substrates and reaction conditions. Further experimental investigation is warranted to validate these predictions and to fully elucidate the synthetic utility of 4-tert-butyldiphenyl sulfide in modern cross-coupling chemistry.
-
Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). C–S Bond Activation. Topics in Current Chemistry, 376(2), 13. [Link]
-
Yang, S., Yu, X., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(49), 9210–9215. [Link]
-
Effect of diphenyl sulfide additive on Suzuki–Miyaura coupling reaction... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Scientists Review Catalytic C-S Bond Activation and Transformations. (2020, August 11). Retrieved January 10, 2026, from [Link]
-
The tert-butyl group in chemistry and biology | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
-
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 10, 2026, from [Link]
-
Palladium-catalyzed Cross-Coupling of Unactivated Aryl Sulfides With Arylzinc Reagents Under Mild Conditions - PubMed. (2014, October 6). Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing). (2024, February 15). Retrieved January 10, 2026, from [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved January 10, 2026, from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Palladium‐Catalyzed Amination of Aryl Sulfides with Aliphatic Amines - Semantic Scholar. (2015, April 1). Retrieved January 10, 2026, from [Link]
-
Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. - Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 10, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved January 10, 2026, from [Link]
-
Nickel-Catalyzed C–S Coupling: Synthesis of Diaryl Sulfides Starting from Phenyldithiocarbamates and Iodobenzenes | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - NIH. (2023, January 7). Retrieved January 10, 2026, from [Link]
-
Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene - Biological and Molecular Chemistry. (2025, April 12). Retrieved January 10, 2026, from [Link]
-
New Pd(ii) complexes of sulfur ylides; synthesis, X-ray characterization, a theoretical study and catalytic activity toward the Mizoroki–Heck reaction - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]
-
Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. (2019, November 20). Retrieved January 10, 2026, from [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
4-tert-Butyldiphenyl sulfide | C16H18S | CID 11413822 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hammett plot for oxidative addition of aryl chlorides to 1 from... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Hammett plot of competitive reactions of phenylboronic acid with... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. - Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]
-
Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved January 10, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Reactivity and difficult substrates in cross-couplings - YouTube. (2024, January 12). Retrieved January 10, 2026, from [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). Retrieved January 10, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved January 10, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH. (2011, April 1). Retrieved January 10, 2026, from [Link]
-
Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3) - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications. (n.d.). Retrieved January 10, 2026, from [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
- CN109369715A - A kind of method for synthesizing di-tert-butylphosphine biphenyl compounds - Google Patents. (n.d.).
-
WO 2014/093566 A1 - Googleapis.com. (2014, June 19). Retrieved January 10, 2026, from [Link]
-
Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][10]triazolo[4,3-a][1][10]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-. (n.d.). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026, from [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved January 10, 2026, from [Link]
-
PDF 1014.01 K - International Journal of New Chemistry. (2024, December 7). Retrieved January 10, 2026, from [Link]